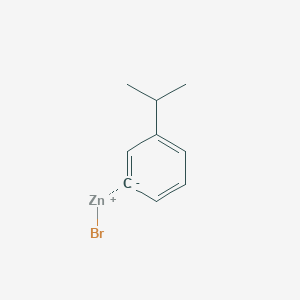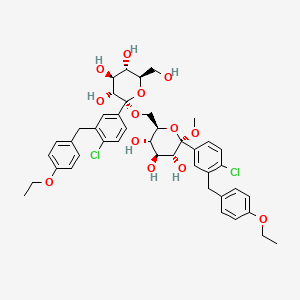
Quinolin-6-ylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-6-ylZinc bromide is an organozinc compound that features a quinoline moiety bonded to a zinc atom, which is further coordinated with a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-6-ylZinc bromide typically involves the reaction of quinoline with zinc bromide under controlled conditions. One common method is the direct reaction of quinoline with zinc bromide in an inert solvent such as tetrahydrofuran (THF) at room temperature. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Quinolin-6-ylZinc bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form different quinoline-based compounds.
Substitution: The bromide ion can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Quinolin-6-ylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Quinoline derivatives have shown promise in the treatment of various diseases, including malaria and cancer.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Quinolin-6-ylZinc bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The zinc atom can coordinate with different substrates, facilitating the formation of new bonds. The quinoline moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with various biological activities.
Quinolin-8-ylZinc bromide: A similar organozinc compound with the quinoline moiety at the 8-position.
Quinolin-2-ylZinc bromide: Another organozinc compound with the quinoline moiety at the 2-position.
Uniqueness
Quinolin-6-ylZinc bromide is unique due to its specific positioning of the quinoline moiety, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different pharmacological and chemical properties compared to other quinoline-based organozinc compounds.
Properties
Molecular Formula |
C9H6BrNZn |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
bromozinc(1+);6H-quinolin-6-ide |
InChI |
InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h2-7H;1H;/q-1;;+2/p-1 |
InChI Key |
WJFXAYMVLPKEBJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C[C-]=C2)N=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)

![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)



![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)





![2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)
